molecular formula C19H21N3O5S B2955799 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 899999-13-4

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2955799
CAS No.: 899999-13-4
M. Wt: 403.45
InChI Key: JGVQHAPWXFFQLF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, also referred to as G856-4141, is a compound of interest due to its potential biological activities. This article summarizes its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

The molecular formula for G856-4141 is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molecular weight of 425.48 g/mol. Key chemical properties include:

  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 2
  • Rotatable Bonds : 8
  • LogP (Partition Coefficient) : 1.908
  • Water Solubility (LogSw) : -2.42
    These properties suggest favorable interactions with biological targets, potentially enhancing its efficacy in therapeutic applications .

Biological Activity Overview

G856-4141 has been evaluated for various biological activities, particularly in the context of cancer therapy. The following sections detail its specific activities and mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. For instance, a study indicated that derivatives of similar compounds exhibited significant cytotoxic effects against breast cancer cells (MCF-7), demonstrating the potential of G856-4141 in targeting tumor cells .

Mechanism of Action :

  • Apoptosis Induction : G856-4141 triggers programmed cell death pathways in cancer cells, leading to reduced viability.
  • Molecular Docking Studies : Computational analyses suggest that G856-4141 interacts with key proteins involved in cell survival and proliferation, potentially inhibiting their activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to G856-4141:

StudyFindings
Study 1Indicated significant cytotoxicity against MCF-7 cells with IC50 values lower than standard chemotherapeutics .
Study 2Explored molecular docking, revealing interactions with apoptotic pathways .
Study 3Demonstrated that structural modifications influenced the anticancer potency of related compounds .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-18(19(24)21-13-3-4-15-16(10-13)27-12-26-15)20-11-14(17-2-1-9-28-17)22-5-7-25-8-6-22/h1-4,9-10,14H,5-8,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVQHAPWXFFQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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